5-Boc-8-bromo-5H-pyrido[3,2-b]indole
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Overview
Description
5-Boc-8-bromo-5H-pyrido[3,2-b]indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C16H15BrN2O2 and a molecular weight of 347.2065 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 5-Boc-8-bromo-5H-pyrido[3,2-b]indole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
5-Boc-8-bromo-5H-pyrido[3,2-b]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted indole derivatives.
Deprotection Reactions: The major product is 8-bromo-5H-pyrido[3,2-b]indole.
Scientific Research Applications
5-Boc-8-bromo-5H-pyrido[3,2-b]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of organic electronic materials and other advanced materials
Mechanism of Action
The mechanism of action of 5-Boc-8-bromo-5H-pyrido[3,2-b]indole is not fully understood. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The bromine atom and Boc group may influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-5H-pyrido[3,2-b]indole: Lacks the Boc protecting group.
5H-Pyrido[3,2-b]indole: Lacks both the bromine atom and Boc group.
Uniqueness
5-Boc-8-bromo-5H-pyrido[3,2-b]indole is unique due to the presence of both the bromine atom and the Boc protecting group.
Properties
Molecular Formula |
C16H15BrN2O2 |
---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
tert-butyl 8-bromopyrido[3,2-b]indole-5-carboxylate |
InChI |
InChI=1S/C16H15BrN2O2/c1-16(2,3)21-15(20)19-12-7-6-10(17)9-11(12)14-13(19)5-4-8-18-14/h4-9H,1-3H3 |
InChI Key |
YXWCOMJYBDZYOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C3=C1C=CC(=C3)Br)N=CC=C2 |
Origin of Product |
United States |
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